(S)-2-氨基-3-(6-甲氧基-1H-吲哚-3-基)丙酸

描述

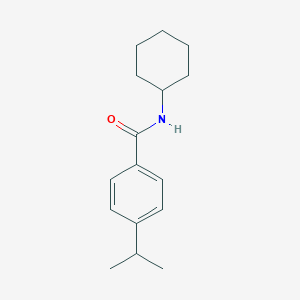

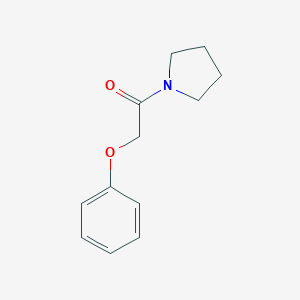

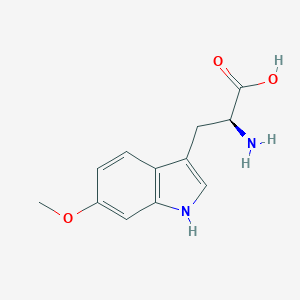

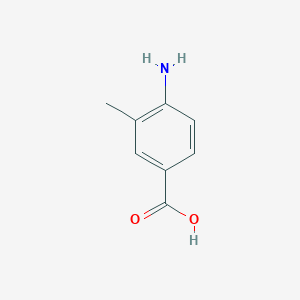

“(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 16730-11-3. It has a molecular weight of 234.25 . The IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7 (4-10 (13)12 (15)16)6-14-11 (9)5-8/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16)/t10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .科学研究应用

褪黑素的生物合成和调节

褪黑素,一种重要的吲哚胺,在调节昼夜节律和睡眠模式中起着至关重要的作用。它从L-色氨酸通过几个酶促步骤合成,包括将5-羟基-L-色氨酸转化为褪黑素。6-甲氧基-L-色氨酸作为中间体参与该途径。 研究人员正在研究其对褪黑素生产的影响及其作为膳食补充剂或药物的潜力 .

酪氨酸酶抑制剂对皮肤健康的意义

酪氨酸酶是黑色素生物合成中的关键酶,控制皮肤色素沉着。6-羟基-L-色氨酸,来源于6-甲氧基-L-色氨酸,已被确定为一种有效的酪氨酸酶抑制剂。通过减少黑色素沉着,它可能有助于保持皮肤健康,预防色斑,减少雀斑。 酪氨酸酶的抑制对于化妆品和皮肤病学应用至关重要 .

抗氧化特性

褪黑素,包括其前体6-甲氧基-L-色氨酸,是一种强大的内源性抗氧化剂。它清除自由基,抵御氧化应激,并有助于整体细胞健康。 研究人员正在探索其在对抗氧化损伤、衰老和各种疾病方面的潜力 .

神经保护作用

褪黑素具有神经保护作用,保护神经元免受炎症、氧化应激和兴奋性毒性造成的损伤6-甲氧基-L-色氨酸可能有助于这些作用,使其在神经生物学和神经退行性疾病的潜在治疗策略中具有相关性 .

植物生长和胁迫反应

褪黑素影响植物生长、发育和胁迫反应。 研究人员正在研究其在种子萌发、根系伸长和防御环境胁迫方面的作用6-甲氧基-L-色氨酸可能会影响这些过程,为植物生理学和农业提供见解 .

生物技术应用

使用微生物细胞工厂(如工程化的大肠杆菌)合成褪黑素,提供了一种经济且可持续的方法。 通过优化不同褪黑素合成途径中的基因,包括6-甲氧基-L-色氨酸,研究人员旨在提高褪黑素产量,以满足各种应用 .

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It is known that tryptophan and its derivatives play a crucial role in various biological processes, including the regulation of immune responses and neurological function .

Mode of Action

It is known that tryptophan derivatives can significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . They can interact with various targets in the body, leading to a range of physiological changes.

Biochemical Pathways

Tryptophan, the precursor of 6-METHOXY-L-TRYPTOPHAN, is metabolized via several pathways, including the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target .

Pharmacokinetics

It is known that tryptophan and its metabolites have complex metabolic pathways involving various enzymes .

Result of Action

It is known that disruptions in l-tryptophan metabolism, which would include alterations in the levels of 6-methoxy-l-tryptophan, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Action Environment

The action, efficacy, and stability of 6-METHOXY-L-TRYPTOPHAN can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan, the precursor of 6-METHOXY-L-TRYPTOPHAN .

属性

IUPAC Name |

(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBUJRMSWTSLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572504 | |

| Record name | 6-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16730-11-3 | |

| Record name | 6-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 6-methoxy-L-tryptophan in synthesizing fumitremorgin analogs?

A1: 6-Methoxy-L-tryptophan serves as a key starting material in the synthesis of fumitremorgin B analogs. The research paper highlights its use in a multi-step synthesis that ultimately leads to the creation of 13-epi-tetrahydrofumitremorgin B and 17-bromo-13-epi-tetrahydro-fumitremorgin B []. These compounds are structurally similar to fumitremorgin B, a mycotoxin with potential biological activities. Utilizing 6-methoxy-L-tryptophan allows researchers to build the core pentacyclic ring system found in fumitremorgins and explore the structure-activity relationships of these molecules.

Q2: How is 6-methoxy-L-tryptophan incorporated into the pentacyclic ring system of fumitremorgin analogs?

A2: The synthesis begins with a Pictet-Spengler reaction between 6-methoxy-L-tryptophan methyl ester and isovaleraldehyde. This reaction forms the cis-tetrahydro-β-carboline structure, which is a crucial intermediate. Further condensation with N-benzyloxycarbonyl-L-proline, followed by deprotection, leads to the formation of the desired cis-cis-pentacyclic ring system, mimicking the core structure of fumitremorgins [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)